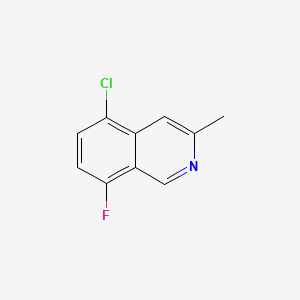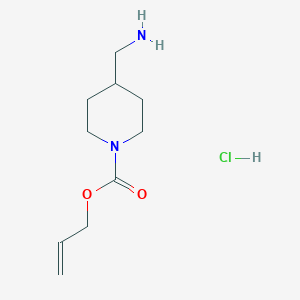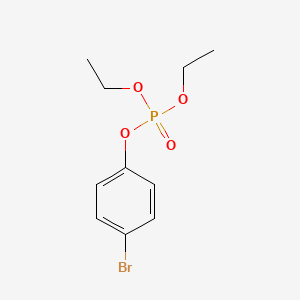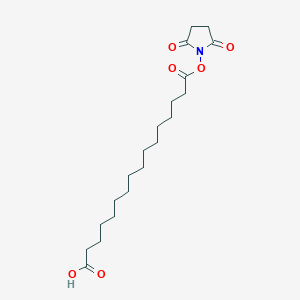![molecular formula C8H7BrN2 B15332263 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by a pyrrolopyridine core structure with a bromomethyl group attached to the second position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolo[2,3-b]pyridine as the starting material.
Bromomethylation Reaction: The pyrrolo[2,3-b]pyridine undergoes a bromomethylation reaction, where a bromomethyl group is introduced to the second position of the pyrrole ring. This reaction is often carried out using reagents such as bromomethyl methyl ether (BOM) or bromomethyl chloride (CH2BrCl) in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually performed under anhydrous conditions and at elevated temperatures to ensure the completion of the bromomethylation process.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl, amino, or thiol groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), and thiourea (SC(NH2)2) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Substitution Products: Hydroxylated, aminated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-(Fluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a fluoromethyl group.
2-(Iodomethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodomethyl group.
Uniqueness: 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its bromomethyl group, which imparts different chemical reactivity compared to other halogenated analogs. This difference can lead to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
Clave InChI |
OMCSNIMELBASSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2)CBr)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)





![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)



